

Thermodynamic Properties of Cadmium-Nickel Binary Systems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cadmium;nickel

Cat. No.: B14708950

[Get Quote](#)

An in-depth guide for researchers and scientists exploring the thermodynamic characteristics, phase equilibria, and experimental foundations of the Cadmium-Nickel (Cd-Ni) binary alloy system. This document provides a consolidated view of assessed thermodynamic data, detailed experimental protocols, and the fundamental relationships governing the system's behavior.

Introduction

The Cadmium-Nickel (Cd-Ni) binary system is of significant interest in various industrial applications, most notably in the manufacturing of Nickel-Cadmium (Ni-Cd) batteries.[1] In these applications, Cd and Ni serve as the primary components of the negative and positive electrodes, respectively. The efficiency, degradation, and potential for recycling of these energy storage devices are intrinsically linked to the thermodynamic stability and phase behavior of the Cd-Ni alloys formed during their lifecycle.[1] A thorough understanding of the thermodynamic properties, such as enthalpy of formation, Gibbs free energy, and phase equilibria, is essential for optimizing manufacturing processes, predicting material performance, and developing effective recycling strategies.[1]

This technical guide presents a comprehensive overview of the thermodynamic properties of the Cd-Ni system, based on the established CALPHAD (CALculation of PHase Diagram) approach. Due to a scarcity of direct experimental data for some properties, such as the enthalpy of mixing in the liquid phase, the CALPHAD methodology provides the most reliable and self-consistent dataset by integrating available experimental phase diagram information

with robust thermodynamic models.[1][2] This document summarizes the key assessed data, details the experimental methods used to obtain the foundational data for these models, and visualizes the critical workflows and thermodynamic relationships.

Thermodynamic Data and Phase Equilibria

The thermodynamic properties of the Cd-Ni system have been critically evaluated using the CALPHAD method. This approach optimizes thermodynamic parameters to achieve the best possible agreement between calculated phase diagrams and all available experimental data.[1][3]

Enthalpy of Formation of Intermetallic Compounds

Experimental measurements for the standard enthalpy of formation (ΔH°_f) of the two stable intermetallic compounds in the Cd-Ni system, Cd_5Ni and CdNi , have been performed using high-temperature Calvet calorimetry.[1][2] These experimental values are crucial inputs for the thermodynamic modeling of the system. The assessed values are presented in Table 1.

Table 1: Standard Enthalpies of Formation for Cd-Ni Intermetallic Compounds

Compound	Formation Reaction	ΔH°_f (Experimental, Agarwal et al.) [kJ/mol]	ΔH°_f (Calculated, Fartas et al.) [kJ/mol]
Cd_5Ni	$5\text{Cd (s)} + \text{Ni (s)} \rightarrow \text{Cd}_5\text{Ni (s)}$	-8.139	-8.140
CdNi	$\text{Cd (s)} + \text{Ni (s)} \rightarrow \text{CdNi (s)}$	-23.057	-18.640

Reference states:

Pure solid Cd

(HCP_A3) and Ni

(FCC_A1) at 298.15

K. Data sourced from

the thermodynamic

assessment by Fartas

(2017).[1]

Assessed Phase Diagram and Invariant Reactions

The assessed Cd-Ni phase diagram is characterized by two peritectically formed intermediate phases (Cd₅Ni and CdNi) and a cadmium-rich eutectic.[1] The key invariant reactions, comparing experimental data with the calculated values from the CALPHAD model, are summarized in Table 2.

Table 2: Invariant Reactions in the Cadmium-Nickel System

Reaction	Type	Experimental Temp. (K)	Experimental Comp. (at. % Ni)	Calculated Temp. (K)	Calculated Comp. (at. % Ni)
Liq ↔ (Cd) + Cd ₅ Ni	Eutectic	591	0.63	592.1	0.43
Liq + CdNi ↔ Cd ₅ Ni	Peritectic	768	10.40	769.7	10.49
Liq + (Ni) ↔ CdNi	Peritectic	963	33.30	963.0	33.30

Data sourced from the thermodynamic assessment by Fartas (2017).[1]

Gibbs Free Energy of Mixing of the Liquid Phase

While direct experimental data for the enthalpy of mixing of liquid Cd-Ni alloys is unavailable in the literature, the CALPHAD assessment provides a model for the Gibbs free energy of the liquid phase using a Redlich-Kister polynomial for the excess Gibbs energy (EG_m).[1][2] The Gibbs free energy of mixing (ΔG_{mix}) can be calculated as:

$$\Delta G_{\text{mix}} = G_{\text{ideal}} + EG_{\text{m}} = RT(x_{\text{Cd}} \ln(x_{\text{Cd}}) + x_{\text{Ni}} \ln(x_{\text{Ni}})) + x_{\text{Cd}} x_{\text{Ni}} \sum L_i (x_{\text{Cd}} - x_{\text{Ni}})^i$$

where R is the gas constant, T is temperature, x is the mole fraction, and L_i are the optimized Redlich-Kister parameters. Table 3 presents the calculated integral Gibbs free energy of mixing for the liquid phase at 1000 K across various compositions.

Table 3: Calculated Gibbs Free Energy of Mixing for Liquid Cd-Ni Alloys at 1000 K

Mole Fraction Ni (x_{Ni})	Mole Fraction Cd (x_{Cd})	Ideal Gibbs Energy of Mixing [J/mol]	Excess Gibbs Energy of Mixing [J/mol]	Total Gibbs Free Energy of Mixing [J/mol]
0.1	0.9	-2770	2529	-241
0.2	0.8	-4159	4531	372
0.3	0.7	-5094	5971	877
0.4	0.6	-5580	6814	1234
0.5	0.5	-5763	7027	1264
0.6	0.4	-5580	6576	996
0.7	0.3	-5094	5427	333
0.8	0.2	-4159	3546	-613
0.9	0.1	-2770	1299	-1471

Calculated using Redlich-Kister parameters from Fartas (2017).

The positive excess Gibbs energy indicates a tendency towards segregation in the liquid phase.

Experimental Protocols

The thermodynamic assessment of the Cd-Ni system is built upon data derived from several key experimental techniques.

Determination of Enthalpies of Formation by High-Temperature Calorimetry

The enthalpies of formation for the Cd-Ni intermetallic compounds were determined experimentally via direct reaction calorimetry using a High-Temperature Calvet Calorimeter.^[2]

Methodology:

- **Sample Preparation:** High-purity elemental Cadmium (99.99%) and Nickel (99.99%) are weighed in the desired stoichiometric ratios (e.g., 5:1 for Cd₅Ni and 1:1 for CdNi).
- **Calorimeter Setup:** The Calvet calorimeter, which consists of two thermally identical cells surrounded by a sensitive thermopile, is heated to a constant reaction temperature (e.g., 785 K). One cell serves as the reference, while the other is the reaction cell.
- **Reaction Initiation:** The reaction is initiated by dropping a pellet of the mixed elemental powders into the reaction cell of the pre-heated calorimeter.
- **Heat Flow Measurement:** The formation of the intermetallic compound is an exothermic process. The heat released is transferred to the thermopile, generating a voltage signal that is proportional to the heat flow.
- **Data Integration:** The voltage-time signal is integrated to determine the total heat evolved during the reaction.
- **Enthalpy Calculation:** The standard enthalpy of formation at the reaction temperature is calculated from the measured heat. This value is then corrected to the standard reference temperature of 298.15 K using measured enthalpy increment data (heat capacity) for the elements and the final compound.

Determination of the Phase Diagram

The experimental Cd-Ni phase diagram, which forms the basis of the CALPHAD model, is constructed using a combination of techniques to identify phase transition temperatures and

compositions.[\[1\]](#)[\[4\]](#)[\[5\]](#)

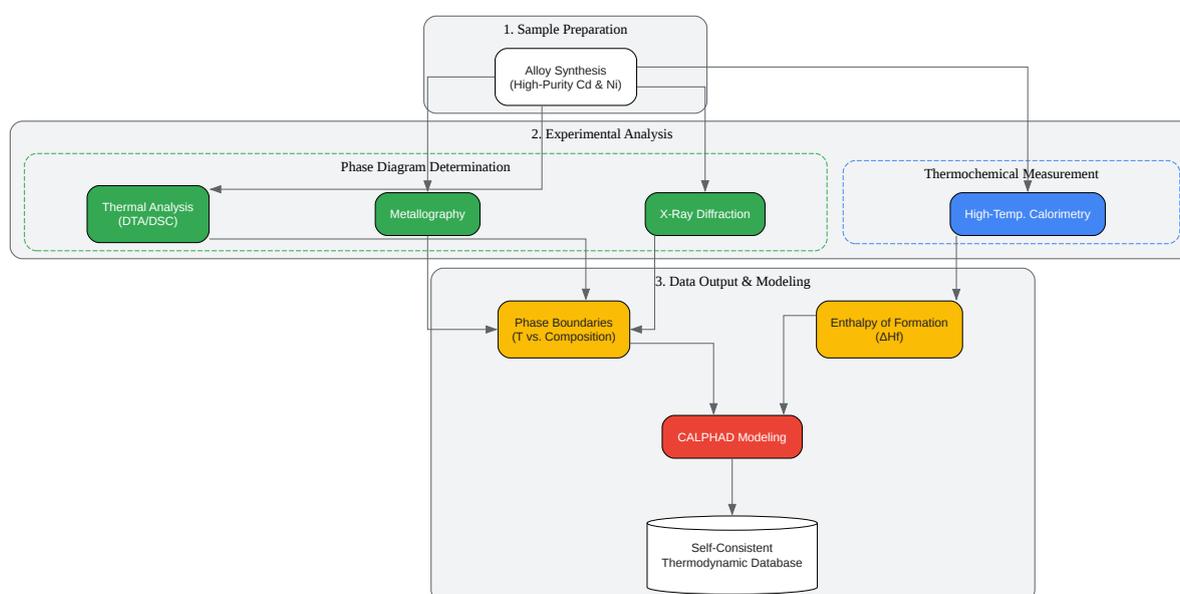
Methodologies:

- Thermal Analysis (DTA/DSC): Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is the primary method for determining liquidus, solidus, eutectic, and peritectic temperatures.
 - A small, homogenized alloy sample and an inert reference material are heated or cooled at a controlled, slow rate.
 - The temperature difference between the sample and the reference is continuously measured.
 - Phase transitions (e.g., melting, solidification) result in the release or absorption of latent heat, causing a detectable endothermic or exothermic peak on the DTA/DSC curve.
 - By running a series of alloys with different compositions, the transition temperatures can be plotted against composition to map out the phase boundaries.[\[1\]](#)
- Metallography (Microscopic Examination): This technique is used to identify the phases present at equilibrium at a specific temperature.
 - A series of alloys are prepared and annealed at a high temperature for an extended period to reach equilibrium.
 - The samples are then rapidly quenched to preserve the high-temperature microstructure.
 - The quenched samples are sectioned, polished, and etched to reveal the grain structure and phase distribution.
 - Microscopic examination (optical or scanning electron microscopy) is used to identify the number and morphology of the phases present (e.g., single-phase, eutectic, or peritectic structures), thereby delineating the phase fields.[\[1\]](#)[\[4\]](#)
- X-Ray Diffraction (XRD): XRD is used to identify the crystal structure of the phases present in an equilibrated alloy.

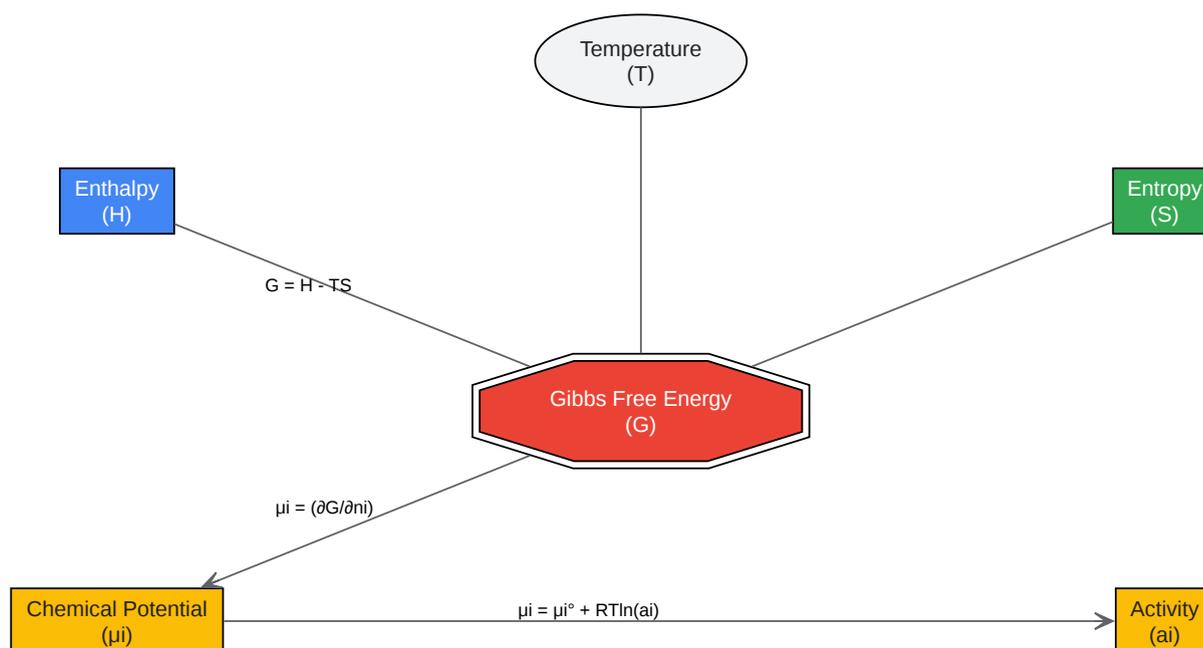
- Quenched samples from metallographic studies are ground into a fine powder.
- The powder is exposed to a monochromatic X-ray beam.
- The diffraction pattern (a plot of diffraction intensity versus diffraction angle) is unique to the crystal structures present in the sample.
- By comparing the pattern to known structures, the phases (e.g., (Cd), (Ni), Cd₅Ni, CdNi) can be unambiguously identified. The lattice parameters derived from XRD can also be used to determine the limits of solid solubility.[4][5]

Visualizations of Workflows and Relationships

To clarify the processes and concepts discussed, the following diagrams are provided. They adhere to a strict color palette and contrast rules for maximum clarity.



[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for thermodynamic assessment of the Cd-Ni system.

[Click to download full resolution via product page](#)

Fig. 2: Interrelation of core thermodynamic properties in a binary alloy system.

Conclusion

The thermodynamic properties of the Cadmium-Nickel binary system are best understood through the lens of a comprehensive CALPHAD assessment, which synthesizes limited direct experimental data with well-established phase boundary information. The system is defined by two stable intermetallic compounds, Cd_5Ni and CdNi , with negative enthalpies of formation indicating their stability relative to the pure elements. The liquid phase exhibits a positive deviation from ideal behavior, suggesting a tendency toward repulsion between Cadmium and Nickel atoms in the melt.

The experimental foundation for this understanding rests on high-temperature calorimetric measurements for formation enthalpies and a combination of thermal analysis, metallography, and X-ray diffraction for phase diagram determination. While a direct experimental measurement of the liquid mixing enthalpy remains a gap in the literature, the consistency of the CALPHAD model provides a reliable framework for predicting phase equilibria and driving forces for transformations. This compiled data is vital for applications in materials design, process simulation, and the development of sustainable recycling technologies for Ni-Cd-containing materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. engineeringnotes.com [engineeringnotes.com]
- 2. arcjournals.org [arcjournals.org]
- 3. thermocalc.com [thermocalc.com]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. sistemas.eel.usp.br [sistemas.eel.usp.br]
- To cite this document: BenchChem. [Thermodynamic Properties of Cadmium-Nickel Binary Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14708950#thermodynamic-properties-of-cadmium-nickel-binary-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com